Methyl 2,5-dichlorothiazole-4-carboxylate
Description
Significance of Thiazole (B1198619) Carboxylates in Organic Synthesis
Thiazole carboxylates are a class of organic compounds that have demonstrated considerable importance in the field of organic synthesis. The thiazole ring itself is a key structural motif found in numerous biologically active compounds, including natural products and pharmaceuticals. The incorporation of a carboxylate group enhances the synthetic utility of the thiazole scaffold, providing a handle for various chemical modifications.
Thiazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. nih.govpharmaguideline.com The carboxylate functionality can be readily converted into other functional groups such as amides, alcohols, and aldehydes, further expanding the diversity of accessible derivatives. mnstate.edu This versatility makes thiazole carboxylates valuable precursors in the development of new therapeutic agents and functional materials.
Overview of Chlorinated Heterocyclic Esters in Chemical Literature
Chlorinated heterocyclic esters represent a significant class of compounds in chemical literature, primarily due to the profound impact of chlorine substitution on the physicochemical and biological properties of organic molecules. The introduction of chlorine atoms into a heterocyclic ring can modulate its electronic properties, lipophilicity, and metabolic stability.
These modifications can lead to enhanced biological activity and improved pharmacokinetic profiles of drug candidates. nih.gov In organic synthesis, the chlorine atoms can serve as leaving groups in nucleophilic substitution reactions or participate in cross-coupling reactions, enabling the construction of complex molecular frameworks. The strategic placement of chlorine atoms on a heterocyclic ester can direct further chemical transformations, providing a powerful tool for the targeted synthesis of novel compounds.
Historical Development of Research Pertaining to Dichlorothiazole Scaffolds
The synthesis of the thiazole ring was first reported in 1887 by Hantzsch and Weber. sigmaaldrich.com Since then, the development of synthetic methodologies for thiazole derivatives has been an active area of research. The introduction of halogen atoms, particularly chlorine, onto the thiazole scaffold has been a key strategy for creating functionalized building blocks for various applications.
Early research into dichlorothiazole scaffolds was driven by the need for versatile intermediates in the synthesis of dyes, agrochemicals, and pharmaceuticals. Over the years, a variety of methods for the preparation of dichlorinated thiazoles have been developed, ranging from direct chlorination of pre-existing thiazole rings to the cyclization of chlorinated precursors. These synthetic advancements have made a wide range of dichlorothiazole derivatives, including esters like Methyl 2,5-dichlorothiazole-4-carboxylate, more accessible for research and development. The reactivity of the C-2 and C-5 positions of the thiazole ring makes them susceptible to both electrophilic and nucleophilic attack, and the presence of chlorine atoms at these positions further influences their chemical behavior. pharmaguideline.com
While specific, in-depth academic studies focusing exclusively on this compound are limited in publicly available literature, its chemical properties and reactivity can be inferred from the extensive research on related halogenated thiazole derivatives. The following table provides a summary of related dichlorothiazole compounds and their reported applications, highlighting the potential areas of interest for this compound.
| Compound Name | CAS Number | Reported or Inferred Applications |
| 2,4-Dichlorothiazole-5-carbaldehyde | 92972-48-0 | Intermediate in the synthesis of antimicrobial agents. chemicalbook.com |
| 2,4-Dichlorothiazole-5-carboxylic acid | 62019-56-1 | Precursor for the synthesis of various thiazole derivatives. |
The study of this compound and its analogs continues to be a relevant area of research, with potential applications in the discovery of new bioactive molecules and the development of novel synthetic methodologies. The unique combination of a thiazole core, chloro substituents, and an ester functional group provides a rich platform for chemical exploration.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2,5-dichloro-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Cl2NO2S/c1-10-4(9)2-3(6)11-5(7)8-2/h1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABZRUAHUKQAEIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC(=N1)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Cl2NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90601681 | |
| Record name | Methyl 2,5-dichloro-1,3-thiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90601681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135925-32-5 | |
| Record name | Methyl 2,5-dichloro-1,3-thiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90601681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for Methyl 2,5 Dichlorothiazole 4 Carboxylate
De Novo Synthesis Pathways for the Thiazole (B1198619) Core
The de novo synthesis of Methyl 2,5-dichlorothiazole-4-carboxylate involves the systematic construction of the thiazole ring and the concurrent or subsequent introduction of its functional groups. This approach offers flexibility in the placement of substituents by carefully selecting the initial building blocks.
Strategies for Thiazole Ring Formation
The Hantzsch thiazole synthesis is the most prominent and widely utilized method for constructing the thiazole ring. nih.gov This classical method involves the cyclization reaction between an α-halocarbonyl compound and a compound containing a thioamide functional group. nih.gov For the synthesis of a 4-carboxylate derivative, a common strategy employs an α-halo-β-ketoester as the carbonyl component.
The general mechanism involves the initial reaction of the sulfur from the thioamide with the carbon bearing the halogen on the α-halocarbonyl compound. This is followed by an intramolecular cyclization where the nitrogen attacks one of the carbonyl carbons, and a subsequent dehydration step to form the aromatic thiazole ring. The choice of reactants is critical for the final substitution pattern. For instance, reacting an appropriate thioamide with a derivative of methyl 2-chloroacetoacetate can yield the desired thiazole-4-carboxylate scaffold.
Alternative methods for thiazole synthesis include reactions involving α-diazoketones and thiourea (B124793) or multicomponent reactions where aldehydes, amines, and a sulfur source are combined, often under the influence of a catalyst. nih.gov
Regioselective Introduction of Chloro Substituents
Achieving the specific 2,5-dichloro substitution pattern during a de novo synthesis is a significant challenge that requires precise control over the reaction's regioselectivity. There are two primary strategies to achieve this:
Using Chlorinated Precursors: The most direct approach is to employ starting materials that already contain the necessary chlorine atoms. For example, a dichlorinated thioamide or a chlorinated α-halocarbonyl compound could be used in a Hantzsch-type synthesis. This strategy embeds the chloro substituents in their final positions from the outset, avoiding potentially unselective chlorination steps on the formed thiazole ring.
Post-Cyclization Chlorination: Alternatively, the unsubstituted thiazole-4-carboxylate ring can be synthesized first, followed by a controlled dichlorination step. Electrophilic halogenation of thiazoles typically occurs at the 5-position due to the directing effect of the ring's nitrogen atom. numberanalytics.com Reagents like N-chlorosuccinimide (NCS) are commonly used for such transformations. numberanalytics.com Introducing the second chlorine atom at the 2-position is more challenging and may require different reaction conditions or a different chlorinating agent. Theoretical studies on related heterocyclic systems suggest that the introduction of one halogen can sometimes enhance the ring's reactivity towards further halogenation, which could facilitate the formation of a dihalogenated product. udayton.eduresearchgate.net
Esterification Approaches for the Carboxylate Moiety
The methyl carboxylate group can be incorporated at different stages of the synthesis. One common method is to use a starting material that already contains the methyl ester, such as methyl 2-chloroacetoacetate, in the initial ring-forming reaction.
If the synthesis is planned using the corresponding thiazole-4-carboxylic acid, a separate esterification step is required. The Fischer esterification is a classic and straightforward method, involving the reaction of the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid or tosic acid. masterorganicchemistry.comchemguide.co.uk This reaction is an equilibrium process, and often an excess of methanol is used to drive the reaction towards the ester product. masterorganicchemistry.com
For more sensitive substrates or to achieve higher yields under milder conditions, other esterification methods can be employed. These include the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) with a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP), or the conversion of the carboxylic acid to a more reactive acyl chloride using thionyl chloride, which is then reacted with methanol. nih.govorganic-chemistry.orgresearchgate.net
Synthesis from Precursors: Directed Functionalization
This synthetic approach begins with a pre-formed thiazole ring, which is then modified through a series of reactions to install the desired chloro and carboxylate functionalities. This pathway is often more direct if a suitable thiazole precursor is readily available.
Selective Halogenation/Chlorination of Thiazole Precursors
Starting with a precursor such as methyl thiazole-4-carboxylate, the key transformation is the introduction of two chlorine atoms at the 2- and 5-positions. As noted previously, the thiazole ring is susceptible to electrophilic substitution, particularly at the C5 position. numberanalytics.com
The chlorination can be performed using various reagents. N-chlorosuccinimide (NCS) is a common choice for controlled monohalogenation. Achieving dichlorination often requires more forcing conditions or a stepwise approach. The first chlorination would likely yield methyl 5-chlorothiazole-4-carboxylate. The subsequent introduction of a second chlorine atom at the C2 position is generally more difficult and may necessitate different reaction conditions or a different chlorination mechanism.
Table 1: Common Chlorinating Agents for Heterocycles
| Reagent | Common Abbreviation | Typical Conditions | Notes |
|---|---|---|---|
| N-Chlorosuccinimide | NCS | Acetonitrile (B52724) or DMF, room temp. to heating | Mild and selective for electrophilic chlorination. |
| Sulfuryl Chloride | SO₂Cl₂ | Various solvents, often with a radical initiator | Can proceed via electrophilic or radical pathways. |
Conversion of Thiazole-4-carboxylic Acid to its Methyl Ester
The final step in a synthesis that produces 2,5-dichlorothiazole-4-carboxylic acid is its conversion to the corresponding methyl ester. This transformation is a standard esterification reaction.
The most common laboratory method is the Fischer-Speier esterification, where the carboxylic acid is refluxed with an excess of methanol and a catalytic amount of a strong acid like sulfuric acid. masterorganicchemistry.comchemguide.co.uk The reaction mechanism involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic for nucleophilic attack by methanol. masterorganicchemistry.com
Alternatively, the carboxylic acid can be converted to its acid chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. nih.gov The resulting highly reactive 2,5-dichlorothiazole-4-carbonyl chloride is then treated with methanol, often in the presence of a non-nucleophilic base like triethylamine (B128534) to neutralize the HCl byproduct, to yield the final methyl ester. For substrates that may be sensitive to heat or strong acids, methods using coupling agents such as DCC can be employed. organic-chemistry.org
Table 2: Comparison of Esterification Methods
| Method | Reagents | Advantages | Disadvantages |
|---|---|---|---|
| Fischer Esterification | Methanol, Acid Catalyst (e.g., H₂SO₄) | Inexpensive reagents, simple procedure. masterorganicchemistry.com | Reversible reaction, may require harsh conditions (heat). chemguide.co.uk |
| Via Acyl Chloride | Thionyl Chloride, then Methanol/Base | High yield, irreversible reaction. nih.govresearchgate.net | Requires an extra step, thionyl chloride is corrosive. |
Optimization of Synthetic Routes
The efficient construction of the dichlorinated thiazole ring with the desired ester functionality necessitates careful optimization of the synthetic pathway. Traditional methods, such as the Hantzsch thiazole synthesis, provide a robust foundation for forming the thiazole core. bepls.comresearchgate.netwikipedia.org However, achieving high yields and purity for a polysubstituted and electronically distinct molecule like this compound requires advanced modifications and precise control over the reaction environment.
The yield and purity of this compound are profoundly influenced by parameters such as temperature, solvent, and reaction time. The selection of an appropriate solvent is critical, as it affects reactant solubility and can influence reaction pathways. While traditional syntheses often employ organic solvents, the choice of solvent can be tuned to optimize outcomes. researchgate.net For instance, in related thiazole syntheses, solvents like ethanol (B145695), dioxane, and acetonitrile have been utilized, with the optimal choice depending on the specific substrates and reagents. nih.gov
Temperature is another critical variable. While some thiazole formations proceed at room temperature, many require heating to increase the reaction rate and drive the equilibrium toward the product. nih.govresearchgate.net For example, copper-catalyzed cyclization reactions to form thiazoles have been performed at 120 °C. nih.gov However, excessively high temperatures can lead to the formation of impurities and degradation of the product. nih.gov Therefore, careful temperature control is essential. The effect of temperature is also crucial during crystallization and purification, as it can influence the polymorphic form and stability of the final product. researchgate.netresearchgate.net The optimization process involves systematically varying these conditions to find the ideal balance that maximizes the yield of the desired product while minimizing side reactions and decomposition.
Table 1: Illustrative Impact of Reaction Condition Tuning on Thiazole Synthesis Note: This data is representative and illustrates general optimization principles for thiazole synthesis.
| Parameter | Condition A | Condition B | Condition C | Observed Outcome |
|---|---|---|---|---|
| Temperature | 25°C | 80°C | 120°C | Increased reaction rate with temperature, but higher temperatures (C) may increase byproduct formation. Optimal yield and purity often found at intermediate temperatures (B). |
| Solvent | Ethanol | Toluene | Water (Green Solvent) | Solvent polarity affects reaction rate and selectivity. Ethanol (A) is a common choice. Toluene (B) may be suitable for higher temperature reactions. Water (C) is a sustainable option but depends on reactant solubility. bepls.com |
| Reaction Time | 4 hours | 12 hours | 24 hours | Longer reaction times (C) can increase conversion but may also lead to product degradation. Monitoring by TLC/HPLC is crucial to identify the optimal endpoint. nih.gov |
Catalysis plays a pivotal role in modern organic synthesis, offering pathways to increased reaction rates, higher selectivity, and milder reaction conditions. For the synthesis of thiazole esters, various catalytic systems have been explored. Transition-metal catalysts, particularly those based on copper and palladium, have shown significant promise. For instance, copper(I) iodide has been used to catalyze the cyclization reaction in the synthesis of certain thiazoles, achieving good to excellent yields. nih.gov Similarly, palladium(II) acetate (B1210297) has been employed as a highly selective catalyst for constructing 4-substituted 2-aminothiazoles. nih.govorganic-chemistry.org The choice of catalyst can be crucial; in some cases, switching from a palladium to an iron catalyst under different solvent conditions can lead to completely different products. nih.gov
In addition to homogeneous metal catalysts, significant research has focused on developing heterogeneous and reusable catalysts to improve the sustainability of the process. bepls.com Examples include copper supported on hydroxyapatite-encapsulated-γ-Fe2O3, which acts as a magnetically recyclable heterogeneous nanocatalyst. bepls.com Biocatalysts, such as lipase, are also emerging as environmentally friendly options for facilitating the synthesis of thiazole derivatives under mild conditions. nih.gov The development of a specific catalyst for this compound would likely focus on systems that are tolerant of the halogen substituents and the ester group, while efficiently promoting the desired cyclization and avoiding side reactions.
Table 2: Comparison of Catalytic Systems in Thiazole Synthesis
| Catalyst Type | Example | Typical Conditions | Advantages |
|---|---|---|---|
| Homogeneous Metal Catalyst | Copper(I) Iodide nih.gov | Toluene, 120°C, 24h | High efficiency and good functional group tolerance. organic-chemistry.org |
| Homogeneous Metal Catalyst | Palladium(II) Acetate organic-chemistry.org | n-Propanol, 80°C, 12h | High selectivity for specific isomers. nih.gov |
| Heterogeneous Nanocatalyst | γ-Fe2O3@HAp@...Cu(II) bepls.com | Ethanol, Room Temp, 20-28 min | Excellent yields, short reaction times, magnetically recyclable. bepls.comresearchgate.net |
| Biocatalyst | Lipase nih.gov | Aqueous medium, Ultrasound, Ambient Temp | Environmentally friendly, mild conditions, high efficiency. nih.gov |
The integration of green chemistry principles into synthetic methodologies is essential for minimizing environmental impact. researchgate.netbohrium.com For thiazole synthesis, this has led to the development of innovative techniques that reduce waste, avoid hazardous substances, and improve energy efficiency. bepls.com One major focus has been the replacement of volatile organic solvents with greener alternatives. Water, deep eutectic solvents (DES), and polyethylene (B3416737) glycol (PEG) have all been successfully used as reaction media for thiazole synthesis. bepls.comnih.gov
Energy-efficient activation methods such as microwave irradiation and ultrasound have also been applied. researchgate.netsemanticscholar.org These techniques can dramatically reduce reaction times from hours to minutes and often lead to higher yields and cleaner product profiles compared to conventional heating. bepls.comsemanticscholar.org For example, microwave-assisted synthesis of hydrazinyl thiazole derivatives has been achieved in 30–175 seconds under solvent- and catalyst-free conditions. bepls.com Similarly, ultrasonic irradiation has been used with biocatalysts in aqueous media to promote eco-friendly thiazole synthesis. nih.govmdpi.com Solvent-free reactions, where reactants are ground together, represent another important green methodology that simplifies procedures and eliminates solvent waste. organic-chemistry.org Adopting these sustainable approaches for the synthesis of this compound could significantly reduce the environmental footprint of its production.
Table 3: Overview of Sustainable Methodologies in Thiazole Synthesis
| Methodology | Description | Key Advantages | Reference Example |
|---|---|---|---|
| Microwave Irradiation | Using microwave energy to heat the reaction mixture. | Drastically reduced reaction times, often higher yields, enhanced purity. semanticscholar.org | Rapid synthesis of hydrazinyl thiazoles without solvent or catalyst. bepls.com |
| Ultrasonic Irradiation | Using high-frequency sound waves to induce cavitation and promote the reaction. | Environmentally benign, enhanced reaction rates, often performed at ambient temperature. mdpi.com | Used with a recyclable chitosan (B1678972) hydrogel biocatalyst for thiazole synthesis. mdpi.com |
| Green Solvents | Replacing traditional organic solvents with environmentally friendly alternatives. | Reduced toxicity and environmental impact, potential for catalyst recycling. bepls.com | Synthesis of thiazolo[5,4-d]thiazoles in an L-proline–ethylene glycol mixture (a DES). nih.gov |
| Solvent-Free Synthesis | Conducting the reaction in the absence of a solvent, often by grinding reactants together. | Eliminates solvent waste, simplifies workup, high efficiency. researchgate.net | Hantzsch condensation of 2-bromoacetophenones with thiourea without a catalyst. organic-chemistry.org |
Elucidation of Reaction Pathways and Mechanisms for Methyl 2,5 Dichlorothiazole 4 Carboxylate Transformations
Mechanistic Investigations of Substitution Reactions at the Thiazole (B1198619) Ring
The reactivity of the thiazole ring in Methyl 2,5-dichlorothiazole-4-carboxylate is dominated by its electron-poor character. This makes the chlorinated positions susceptible to nucleophilic attack while rendering the ring highly resistant to electrophilic substitution.
The presence of two electron-withdrawing chlorine atoms and a methyl carboxylate group strongly activates the thiazole ring for Nucleophilic Aromatic Substitution (SNAr). This reaction proceeds via a two-step addition-elimination mechanism. In the first, rate-determining step, a nucleophile attacks one of the carbon atoms bearing a chlorine atom, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second, faster step, the chloride ion is eliminated, restoring the aromaticity of the ring.
In the case of this compound, there are two potential sites for nucleophilic attack: the C2 and C5 positions. Generally, the C2 position of the thiazole ring is the most electron-deficient and, therefore, the most susceptible to nucleophilic attack. This is due to the inductive effect of the adjacent nitrogen and sulfur atoms. Consequently, nucleophilic substitution is expected to occur preferentially at the C2 position.
The general mechanism is as follows:
Addition of Nucleophile: A nucleophile (Nu⁻) attacks the C2 carbon, breaking the C=N pi bond and placing a negative charge on the nitrogen atom. This charge is delocalized across the ring system and the carboxylate group, stabilizing the Meisenheimer intermediate.
Elimination of Leaving Group: The aromatic ring is reformed by the expulsion of the chloride ion from the C2 position.
This regioselectivity is analogous to that observed in other di-substituted heterocyclic systems where electronic effects direct the position of nucleophilic attack. wuxiapptec.com A variety of nucleophiles can be employed to displace the chlorine atoms, leading to a range of substituted thiazole derivatives.
| Nucleophile | Reagent Example | Predicted Major Product | Reaction Conditions |
|---|---|---|---|
| Amine | Ammonia (NH₃) or Primary/Secondary Amines (RNH₂/R₂NH) | Methyl 2-amino-5-chlorothiazole-4-carboxylate | Typically requires heat; may be performed in a polar aprotic solvent. |
| Alkoxide | Sodium Methoxide (B1231860) (NaOCH₃) | Methyl 5-chloro-2-methoxythiazole-4-carboxylate | Reaction in the corresponding alcohol (e.g., methanol) as solvent. |
| Thiolate | Sodium Thiophenoxide (NaSPh) | Methyl 5-chloro-2-(phenylthio)thiazole-4-carboxylate | Often carried out in a polar aprotic solvent like DMF or DMSO. |
| Hydroxide (B78521) | Sodium Hydroxide (NaOH) | Methyl 5-chloro-2-hydroxythiazole-4-carboxylate (may lead to ester hydrolysis) | Aqueous or mixed aqueous/organic solvent systems. |
The thiazole ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, making it generally unreactive toward electrophilic aromatic substitution. In this compound, this deactivation is severely compounded by the strong electron-withdrawing inductive effects of the two chlorine atoms and the resonance and inductive effects of the methyl carboxylate group.
Furthermore, all available carbon positions on the thiazole ring (C2, C4, and C5) are already substituted. A typical electrophilic aromatic substitution reaction, which involves the replacement of a hydrogen atom with an electrophile, is therefore not possible on this molecule without prior modification. Any potential electrophilic attack would require extremely harsh conditions and would likely lead to degradation of the molecule rather than a controlled substitution. For these reasons, this compound is considered chemically inert towards common electrophilic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions.
Reactivity of the Methyl Ester Group
The methyl ester group at the C4 position is a key site of reactivity, susceptible to attack by a range of nucleophiles at its electrophilic carbonyl carbon.
The methyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. nih.govchemspider.com
Base-Catalyzed Hydrolysis (Saponification): This is an irreversible process that proceeds via a nucleophilic acyl substitution mechanism. A hydroxide ion (OH⁻) attacks the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, expelling a methoxide ion (CH₃O⁻) as the leaving group. The highly basic methoxide ion then deprotonates the newly formed carboxylic acid, driving the reaction to completion to form the carboxylate salt. Acidification in a separate workup step is required to obtain the neutral carboxylic acid. The electron-withdrawing nature of the dichlorothiazole ring enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack and facilitating hydrolysis. nih.gov
Acid-Catalyzed Hydrolysis: This is a reversible process. The reaction begins with the protonation of the carbonyl oxygen by an acid catalyst (e.g., H₃O⁺), which activates the carbonyl group towards nucleophilic attack by water. Water adds to the carbonyl carbon to form a tetrahedral intermediate. After proton transfer, methanol (B129727) is eliminated as a neutral leaving group, and subsequent deprotonation of the carbonyl oxygen regenerates the acid catalyst and yields the carboxylic acid product. To drive the equilibrium towards the product, an excess of water is typically used.
Transesterification is the process of converting one ester into another by reacting it with an alcohol. masterorganicchemistry.com This transformation can also be catalyzed by either acid or base.
Base-Catalyzed Transesterification: An alkoxide (RO⁻) from a different alcohol (R-OH) acts as the nucleophile, attacking the ester carbonyl carbon. The reaction proceeds through a tetrahedral intermediate, leading to the elimination of a methoxide ion (CH₃O⁻) and the formation of a new ester. This reaction is an equilibrium process, and using the new alcohol as the solvent is a common strategy to shift the equilibrium towards the desired product. masterorganicchemistry.com
Acid-Catalyzed Transesterification: The mechanism is analogous to acid-catalyzed hydrolysis. The carbonyl oxygen is first protonated, followed by nucleophilic attack from the new alcohol (R-OH). After proton transfers within the tetrahedral intermediate, methanol is eliminated, and deprotonation yields the new ester product. This is also an equilibrium reaction driven by the use of the reactant alcohol as the solvent.
The electrophilic carbonyl carbon of the methyl ester can react with various other nucleophiles besides water or alcohols. A prominent example is the reaction with amines to form amides (amidation).
The direct reaction of an amine with an ester to form an amide is generally slow and requires high temperatures. More commonly, the carboxylic ester is first hydrolyzed to the carboxylic acid, which is then coupled with an amine using a coupling agent (e.g., DCC, EDC, HATU). lookchemmall.comsemanticscholar.org Alternatively, the ester can be converted to a more reactive acyl chloride by first hydrolyzing it to the carboxylic acid and then treating it with a reagent like thionyl chloride (SOCl₂). The resulting acyl chloride reacts readily with amines to form the corresponding amide.
Another important reaction is the reduction of the ester. Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), can reduce the methyl ester to a primary alcohol (2,5-dichloro-4-(hydroxymethyl)thiazole). This reaction proceeds via nucleophilic acyl substitution, where a hydride ion (H⁻) attacks the carbonyl carbon, followed by the elimination of the methoxide group to form an intermediate aldehyde. The aldehyde is then rapidly reduced by a second equivalent of the hydride reagent to the alcohol.
| Reaction Type | Nucleophile/Reagent | Product Functional Group | General Mechanism |
|---|---|---|---|
| Hydrolysis (Basic) | Hydroxide (OH⁻) | Carboxylate Salt | Nucleophilic Acyl Substitution |
| Hydrolysis (Acidic) | Water (H₂O) | Carboxylic Acid | Nucleophilic Acyl Substitution (Acid-Catalyzed) |
| Transesterification | Alcohol (R-OH) / Alkoxide (RO⁻) | New Ester (R-O-C=O) | Nucleophilic Acyl Substitution |
| Amidation | Amine (RNH₂) | Amide | Nucleophilic Acyl Substitution (often via activated acid) |
| Reduction | Hydride (e.g., from LiAlH₄) | Primary Alcohol | Nucleophilic Acyl Substitution followed by Nucleophilic Addition |
Reactivity and Mechanisms of the Halogen Substituents
The presence of two chlorine atoms on the thiazole ring, an electron-deficient heterocycle, makes this compound a versatile substrate for various substitution reactions. The chlorine at the 2-position is generally more susceptible to nucleophilic attack than the chlorine at the 5-position. This difference in reactivity is attributed to the electronic influence of the ring nitrogen and the ester group.
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For dihalogenated heterocycles like this compound, regioselective cross-coupling is a significant challenge and a primary area of investigation.
Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron reagent with a halide. For dichlorinated thiadiazoles, which share some electronic similarities with dichlorothiazoles, it has been shown that regioselectivity can be achieved. For instance, in the reaction of 3,5-dichloro-1,2,4-thiadiazole (B1299824) with arylboronic acids, mono-arylation occurs preferentially at the 5-position at room temperature, while diarylation occurs at reflux temperatures. nih.gov This suggests that for this compound, selective coupling at either the C2 or C5 position might be achievable by carefully controlling reaction conditions such as temperature, catalyst, and ligand. The use of sterically demanding ligands on the palladium catalyst can also influence which C-Cl bond is activated. nih.gov
Stille Coupling: The Stille reaction couples an organotin compound with a halide. This reaction is known for its tolerance of a wide range of functional groups. wikipedia.org While specific examples with this compound are not prevalent in the literature, studies on other dihaloheterocycles suggest that regioselective Stille couplings are feasible. The choice of palladium catalyst and ligands is crucial in controlling the selectivity of the reaction.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a cornerstone for the synthesis of arylamines from aryl halides. wikipedia.orgorganic-chemistry.org The amination of dihaloheterocycles can also be controlled to achieve mono- or di-substitution. The reactivity of the two chlorine atoms in this compound would likely dictate the site of initial amination, with the C2 position being the more probable site of reaction under kinetic control. The choice of phosphine (B1218219) ligand is critical in facilitating the coupling of amines with aryl chlorides. rug.nl
Interactive Data Table: Overview of Cross-Coupling Reactions
| Reaction Type | Typical Reagents | Catalyst/Ligand System | Potential for Regioselectivity |
| Suzuki-Miyaura | Arylboronic acids, Palladium acetate (B1210297), Phosphine ligands | Pd(OAc)₂, SPhos, XPhos | High, dependent on temperature and ligand |
| Stille | Organostannanes, Palladium complexes | Pd(PPh₃)₄ | Moderate to High, influenced by catalyst |
| Buchwald-Hartwig | Primary/Secondary amines, Palladium precatalysts, Buchwald ligands | G3-XPhos, tBuBrettPhos | High, C2 position is generally more reactive |
Reductive dehalogenation, the replacement of a halogen atom with a hydrogen atom, is a fundamental transformation in organic synthesis. This can be achieved through various methods, including catalytic hydrogenation and the use of metal hydrides or dissolving metal systems.
Catalytic Hydrogenation: This method typically employs a palladium catalyst on a carbon support (Pd/C) and hydrogen gas. The reaction proceeds via the oxidative addition of the C-Cl bond to the palladium surface, followed by hydrogenolysis. For substrates with multiple halogens, selective dehalogenation can often be achieved by controlling the reaction conditions, such as hydrogen pressure and reaction time. It is plausible that the more reactive C2-Cl bond in this compound could be selectively reduced under mild hydrogenation conditions.
Metal-Free Reductive Dehalogenation: Recent advancements have led to the development of transition-metal-free dehalogenation methods. These often involve photochemical activation or the use of strong reducing agents. For instance, photo-induced, phenylhydrazine-promoted dehalogenation has been shown to be effective for a range of aryl halides, including chlorides. technion.ac.il Such methods could offer an alternative pathway for the dehalogenation of this compound.
The mechanism of reductive dehalogenation can proceed through different pathways, including single-electron transfer (SET) followed by hydrogen atom abstraction, or direct oxidative addition/reductive elimination cycles in the case of transition metal catalysis.
While less common than substitution reactions, intramolecular rearrangements involving halogens can occur under specific conditions, often photochemically induced. For thiazole and isothiazole (B42339) systems, photochemical irradiation can lead to a permutation of the cyclic system and its substituents. chemrxiv.org This proceeds through a series of structural rearrangements from the excited state. Although specific examples involving this compound are not documented, the general principle suggests that photochemical conditions could potentially induce rearrangements in this molecule.
Influence of Electronic and Steric Factors on Reaction Selectivity and Kinetics
The regioselectivity and rate of reactions involving this compound are governed by a combination of electronic and steric effects.
Electronic Factors: The thiazole ring is inherently electron-deficient due to the electronegativity of the nitrogen and sulfur atoms. The presence of the electron-withdrawing methyl carboxylate group at the 4-position further decreases the electron density of the ring, particularly at the adjacent C5 position. This electronic pull enhances the electrophilicity of the ring carbons, making them more susceptible to nucleophilic attack. The nitrogen atom exerts a strong electron-withdrawing effect on the adjacent C2 position, making the C2-Cl bond more polarized and thus more reactive towards nucleophiles and oxidative addition to a low-valent metal catalyst. Theoretical studies on thiazole derivatives have shown that the nature and position of substituents significantly influence the reactivity of the ring. researchgate.net
Steric Factors: The methyl carboxylate group at the C4 position can exert steric hindrance on the adjacent C5-Cl bond. This steric bulk can hinder the approach of a nucleophile or a bulky catalyst complex to the C5 position. acs.orgacs.org Consequently, the less sterically encumbered C2 position is often favored for substitution reactions. The interplay between electronic activation at C2 and potential steric hindrance at C5 is a key determinant of the regioselectivity observed in the reactions of this compound. For instance, in cross-coupling reactions, a bulky phosphine ligand on the palladium catalyst could further amplify the steric differentiation between the C2 and C5 positions, leading to higher selectivity for reaction at the C2-Cl bond.
Interactive Data Table: Summary of Influencing Factors
| Position | Electronic Influence of Substituents | Steric Hindrance | Predicted Reactivity |
| C2-Cl | Strong electron-withdrawing effect from ring nitrogen. | Less hindered. | Higher reactivity towards nucleophilic substitution and cross-coupling. |
| C5-Cl | Electron-withdrawing effect from the adjacent carboxylate group. | Potentially hindered by the methyl carboxylate group. | Lower reactivity compared to C2-Cl. |
Derivatization and Functionalization Strategies Employing Methyl 2,5 Dichlorothiazole 4 Carboxylate
Transformations at the Carboxylate Moiety
The methyl ester group at the C-4 position of the thiazole (B1198619) ring is a prime site for initial modifications, allowing for the introduction of various functional groups through well-established synthetic protocols.
Conversion to Carboxylic Acids, Amides, and Hydrazides
The hydrolysis of the methyl ester to the corresponding carboxylic acid is a fundamental transformation that opens the door to further derivatization. This reaction is typically achieved under basic conditions, for instance, using sodium hydroxide (B78521) in a mixture of water and a miscible organic solvent. The resulting 2,5-dichlorothiazole-4-carboxylic acid is a key intermediate for the synthesis of amides and hydrazides.
The formation of amides is a common strategy to expand the chemical space around the thiazole core. Standard peptide coupling reagents can be employed to facilitate the reaction between the carboxylic acid and a wide array of primary and secondary amines. Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride, typically using thionyl chloride or oxalyl chloride, which then readily reacts with amines to form the desired amide bond. This approach has been utilized in the synthesis of various thiazole carboxamides, which are of interest for their potential biological activities.
Similarly, hydrazides can be prepared by reacting the methyl ester directly with hydrazine (B178648) hydrate, often in a protic solvent like ethanol (B145695) under reflux. These hydrazides can serve as precursors for the synthesis of other heterocyclic systems.
Table 1: Synthesis of Carboxylic Acid, Amide, and Hydrazide Derivatives
| Starting Material | Reagents and Conditions | Product |
| Methyl 2,5-dichlorothiazole-4-carboxylate | 1. NaOH, H2O/THF2. HCl | 2,5-Dichlorothiazole-4-carboxylic acid |
| 2,5-Dichlorothiazole-4-carboxylic acid | 1. SOCl22. R1R2NH | N,N-Disubstituted-2,5-dichlorothiazole-4-carboxamide |
| This compound | NH2NH2·H2O, EtOH, reflux | 2,5-Dichlorothiazole-4-carbohydrazide |
Reduction to Corresponding Alcohols and Further Derivatives
The reduction of the carboxylate group provides access to the corresponding primary alcohol, (2,5-dichlorothiazol-4-yl)methanol. This transformation is typically carried out using powerful reducing agents such as lithium aluminum hydride (LiAlH4) in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF). Care must be taken during the workup to quench the excess reducing agent safely.
The resulting alcohol is a versatile intermediate that can undergo further reactions. For instance, it can be oxidized to the corresponding aldehyde, which is a key functional group for various subsequent transformations, including the formation of imines and carbon-carbon bonds via olefination reactions.
Transformations at the Halogen Positions (C-2 and C-5)
The two chlorine atoms at the C-2 and C-5 positions of the thiazole ring are susceptible to nucleophilic substitution and are particularly well-suited for metal-catalyzed cross-coupling reactions, allowing for the introduction of a wide variety of substituents. The differential reactivity of the two chlorine atoms can sometimes be exploited for selective functionalization.
Formation of Carbon-Carbon Bonds via Metal-Catalyzed Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds at the halogenated positions of the thiazole ring. Reactions such as the Suzuki, Stille, and Sonogashira couplings have been successfully applied to various chloro-heterocycles and are, in principle, applicable to this compound.
The Suzuki coupling involves the reaction of the dichlorothiazole with a boronic acid or ester in the presence of a palladium catalyst and a base. This reaction allows for the introduction of aryl, heteroaryl, or vinyl groups. The choice of catalyst, ligand, and reaction conditions can influence the selectivity and yield of the mono- or di-substituted product.
The Stille coupling utilizes organostannanes as the coupling partners. A key advantage of the Stille reaction is its tolerance to a wide range of functional groups.
The Sonogashira coupling enables the introduction of terminal alkynes, providing a pathway to compounds with extended π-systems. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst.
Table 2: Potential Metal-Catalyzed Coupling Reactions
| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type |
| Suzuki Coupling | R-B(OH)2 or R-B(OR')2 | Pd(PPh3)4, Base | 2,5-Di(aryl/vinyl)thiazole derivative |
| Stille Coupling | R-Sn(Alkyl)3 | Pd(PPh3)4 | 2,5-Di(aryl/vinyl/alkyl)thiazole derivative |
| Sonogashira Coupling | R-C≡CH | PdCl2(PPh3)2, CuI, Base | 2,5-Di(alkynyl)thiazole derivative |
Introduction of Heteroatom-Containing Functionalities
The chlorine atoms at C-2 and C-5 can also be displaced by various heteroatom nucleophiles. Nucleophilic aromatic substitution (SNAr) reactions can be employed to introduce oxygen, sulfur, and nitrogen-containing functionalities. For instance, reaction with alkoxides or phenoxides can yield the corresponding ethers, while reaction with thiols or thiolates can produce thioethers.
The Buchwald-Hartwig amination is a powerful palladium-catalyzed method for the formation of carbon-nitrogen bonds. This reaction allows for the coupling of the dichlorothiazole with a wide range of primary and secondary amines, amides, and other nitrogen-containing compounds, providing access to a diverse set of aminated thiazole derivatives. nih.govnih.gov The choice of phosphine (B1218219) ligand is crucial for the success of these transformations.
Modifications of the Thiazole Ring System
While transformations at the substituent level are more common, modifications of the thiazole ring itself represent a more advanced functionalization strategy. Such reactions often require more forcing conditions and can lead to ring-opening or rearrangement products. For certain substituted thiazoles, reactions leading to fused heterocyclic systems, such as thiazolo[5,4-d]thiazoles, have been reported, although specific examples starting from this compound are not prevalent in the literature. nih.gov The electron-withdrawing nature of the chloro and carboxylate substituents would likely influence the reactivity of the thiazole ring towards such transformations.
Incorporation into Multi-Component Reactions for Structural Diversity
Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, enabling the construction of complex molecules from three or more starting materials in a single, one-pot operation. jocpr.com These reactions are prized for their efficiency, atom economy, and ability to rapidly generate libraries of structurally diverse compounds. nih.gov Highly functionalized building blocks are particularly valuable in MCRs as they can introduce significant structural and functional complexity into the final product. This compound, with its multiple reactive sites, is an exemplary scaffold for such transformations.
While its application in classic named MCRs is not extensively documented, its architecture is ideally suited for MCR-like cascade or sequential reaction strategies that achieve the same goal of structural diversification in a single pot. The utility of this compound hinges on the differential reactivity of the two chlorine atoms at the C2 and C5 positions of the thiazole ring towards nucleophilic aromatic substitution (SNAr). This allows for a programmed, stepwise introduction of various molecular fragments, leading to a high degree of structural diversity. This principle of sequential, regioselective substitution is well-established for other polychloroheterocycles, such as 2,4-dichloropyrimidines, which can be selectively functionalized at different positions by controlling reaction conditions or nucleophile choice. researchgate.netnih.gov
Sequential Three-Component Approach
One primary strategy involves the sequential reaction of this compound with two different nucleophiles in a one-pot setting. Typically, the chlorine atom at the C2 position is more susceptible to nucleophilic attack than the one at the C5 position due to the electronic influence of the ring nitrogen. This allows for an initial, selective substitution with a first nucleophile (e.g., a primary or secondary amine) under mild conditions. Subsequently, by altering the reaction conditions, such as increasing the temperature, a second, different nucleophile (e.g., a thiol or another amine) can be introduced to displace the remaining chlorine atom at the C5 position.
This three-component approach (Thiazole + Nucleophile A + Nucleophile B) effectively generates a library of 2,5-disubstituted thiazole-4-carboxylates where the substituents at both positions can be independently varied, leading to significant diversity.
| This compound | Component 1 (Nucleophile A) | Component 2 (Nucleophile B) | Resulting Product Structure |
|---|---|---|---|
| Aniline | Ethanethiol | ![]() Methyl 2-(phenylamino)-5-(ethylthio)thiazole-4-carboxylate | |
| Piperidine | Benzylamine | ![]() Methyl 2-(piperidin-1-yl)-5-(benzylamino)thiazole-4-carboxylate | |
| Morpholine | Sodium thiophenoxide | ![]() Methyl 2-morpholino-5-(phenylthio)thiazole-4-carboxylate | |
| Cyclopropylamine | Propan-2-thiol | ![]() Methyl 2-(cyclopropylamino)-5-(isopropylthio)thiazole-4-carboxylate |
Note: The product structures in the table are illustrative of the diversity achievable through this hypothetical reaction sequence. Specific reaction conditions would need to be optimized for each combination of nucleophiles.
Cascade Reactions with Bifunctional Nucleophiles
A more advanced strategy involves using a single bifunctional nucleophile in a two-component reaction that proceeds via a cascade mechanism. In this approach, one nucleophilic group of the reagent attacks the more reactive C2 position, which is then followed by an intramolecular cyclization as the second nucleophilic group attacks the C5 position. This process rapidly builds complex, fused heterocyclic systems in a single synthetic operation, a hallmark of efficient diversity-oriented synthesis. nih.gov
For instance, reacting this compound with reagents like ethane-1,2-diamine, 2-aminoethanethiol, or o-phenylenediamine (B120857) can lead to the formation of novel thiazolo-fused diazepines, thiazepines, or benzodiazepines, respectively. The resulting polycyclic scaffold can be further modified, offering a rich platform for medicinal chemistry and materials science.
| This compound | Bifunctional Nucleophile | Resulting Fused-Ring System |
|---|---|---|
| Ethane-1,2-diamine | ![]() Thiazolo[5,4-e] nih.govresearchgate.netdiazepine derivative | |
| 2-Aminoethanethiol | ![]() Thiazolo[5,4-f] nih.govresearchgate.netthiazepine derivative | |
| o-Phenylenediamine | ![]() Thiazolo[5,4-b] nih.govijcce.ac.irbenzodiazepine derivative |
Note: The product structures in the table are illustrative of the skeletal diversity achievable through this hypothetical cascade reaction sequence.
Advanced Analytical Characterization Techniques for Methyl 2,5 Dichlorothiazole 4 Carboxylate and Its Derivatives
Spectroscopic Methodologies for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules in solution. It provides precise information about the chemical environment of magnetically active nuclei, such as ¹H (proton) and ¹³C (carbon-13).
¹H NMR Spectroscopy: In the case of Methyl 2,5-dichlorothiazole-4-carboxylate, the ¹H NMR spectrum is expected to be relatively simple. The structure lacks protons attached to the thiazole (B1198619) ring. Therefore, the only observable signal would be a singlet corresponding to the three equivalent protons of the methyl ester group (-OCH₃). This signal would typically appear in the range of 3.8–4.0 ppm. libretexts.org
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, distinct signals are expected for each carbon atom. The carbonyl carbon of the ester group is typically found in the highly deshielded region of 160-170 ppm. libretexts.orglibretexts.org The carbons of the thiazole ring attached to the electronegative chlorine atoms (C2 and C5) and the ester group (C4) would have characteristic chemical shifts, which can be predicted or compared with data from similar structures. nih.govresearchgate.net The methyl carbon of the ester group would appear in the more shielded region, typically around 50-55 ppm. rsc.org
2D NMR Spectroscopy: While ¹H-¹H Correlation Spectroscopy (COSY) would be of limited use due to the lack of proton-proton couplings, two-dimensional techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable. harvard.edumdpi.com An HSQC experiment would correlate the methyl protons with their directly attached carbon atom. An HMBC experiment would reveal longer-range couplings (2-3 bonds), for instance, between the methyl protons and the ester carbonyl carbon, and between the methyl protons and the C4 carbon of the thiazole ring, definitively confirming the connectivity of the ester group to the heterocyclic core.
Table 1: Expected NMR Spectroscopic Data for this compound Data is estimated based on typical chemical shifts for similar functional groups and thiazole derivatives.
| Nucleus | Technique | Expected Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|---|
| ¹H | ¹H NMR | ~3.9 | Singlet (s) |
| ¹³C | ¹³C NMR | ~162 | C=O (Ester) |
| ~150 | C-Cl | ||
| ~145 | C-Cl | ||
| ~130 | C-COOCH₃ | ||
| ~53 | -OCH₃ | ||
| 2D NMR | HMBC | Correlations between -OCH₃ protons and C=O, C4 |
Mass Spectrometry (MS, HRMS, LC/MS-ESI)
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight of a compound and can provide structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental composition of a molecule. nih.govacs.orgacs.org For this compound (C₅H₃Cl₂NO₂S), the exact mass can be calculated and compared to the experimentally determined value, confirming the molecular formula with high confidence.
Electrospray Ionization (ESI): ESI is a soft ionization technique that is often coupled with liquid chromatography (LC/MS-ESI). researchgate.net It is particularly useful for polar molecules and allows for the analysis of the compound with minimal fragmentation, typically showing a prominent protonated molecular ion [M+H]⁺ or adducts like [M+Na]⁺. acs.orgacs.org ESI-MS/MS can be used to induce fragmentation, helping to elucidate the structure by analyzing the resulting daughter ions. nih.gov Common fragmentation pathways for thiazole derivatives can involve the cleavage of the ester group or the rupture of the thiazole ring. nih.gov
Table 2: Expected Mass Spectrometry Data for this compound
| Technique | Ionization Mode | Expected Ion (m/z) | Information Provided |
|---|---|---|---|
| HRMS | ESI+ | [M+H]⁺, [M+Na]⁺ | Precise mass for molecular formula confirmation |
| MS/MS | ESI+ | Fragment ions | Structural information from fragmentation patterns (e.g., loss of -OCH₃, CO) |
Infrared (IR) and Raman Spectroscopy
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule.
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. For this compound, a strong absorption band characteristic of the ester carbonyl (C=O) stretching vibration is expected around 1700–1730 cm⁻¹. researchgate.net Other significant peaks would include C-O stretching vibrations for the ester group and vibrations associated with the C-Cl bonds and the thiazole ring system. researchgate.netdocbrown.infospectroscopyonline.com
Raman Spectroscopy: Raman spectroscopy measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. The technique can provide complementary information to IR, especially for the vibrations of the thiazole ring. nih.govacs.orgrsc.org For instance, the C-S and C=N stretching vibrations within the ring would give rise to characteristic Raman signals. researchgate.net
Table 3: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
|---|---|---|---|
| Ester (C=O) | Stretch | 1700 - 1730 | IR (Strong) |
| Ester (C-O) | Stretch | 1250 - 1300 | IR (Strong) |
| Thiazole Ring | Ring Stretch | 1400 - 1600 | IR, Raman |
| C-Cl | Stretch | 600 - 800 | IR |
| C-S | Stretch | 600 - 700 | Raman |
Diffraction Methods for Solid-State Structure Determination
Diffraction techniques are essential for determining the arrangement of atoms and molecules in the crystalline solid state, providing unambiguous proof of structure and insights into intermolecular interactions.
X-ray Crystallography (Single-Crystal X-ray Diffraction)
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline compound. mdpi.com If a suitable single crystal of this compound can be grown, this technique can provide precise atomic coordinates, bond lengths, bond angles, and torsional angles. researchgate.netbohrium.com The analysis reveals the exact conformation of the molecule in the solid state and provides detailed information about intermolecular interactions, such as halogen bonding or π–π stacking, which dictate the crystal packing. jyu.fimdpi.com The resulting crystal structure data, including the crystal system (e.g., monoclinic, orthorhombic) and space group, offers an unequivocal confirmation of the molecular structure elucidated by spectroscopic methods. nih.govmdpi.com
Powder X-ray Diffraction (PXRD) for Crystalline Material Characterization
Powder X-ray Diffraction (PXRD) is used to analyze the crystalline nature of a bulk solid sample. Unlike single-crystal XRD, PXRD does not typically provide a complete structural solution but instead generates a characteristic diffraction pattern, or "fingerprint," for a specific crystalline phase. rsc.org This pattern can be used to identify the compound, assess its phase purity, and detect the presence of different polymorphs. scilit.comresearchgate.net For this compound, PXRD would be used to characterize the synthesized bulk material, ensuring its crystallinity and consistency between batches. The experimental PXRD pattern can also be compared with a pattern calculated from single-crystal XRD data to confirm that the bulk sample corresponds to the single crystal structure. rsc.org
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic techniques are paramount in the analytical workflow of "this compound," enabling the separation of the main compound from any impurities, starting materials, or by-products that may be present. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prominently used methods, each offering distinct advantages for the analysis of this halogenated heterocyclic compound.
Reverse-phase HPLC is a powerful and versatile technique for the purity assessment of "this compound". This method is predicated on the partitioning of the analyte between a non-polar stationary phase and a polar mobile phase. For a moderately polar compound such as "this compound," a C18 column is frequently the stationary phase of choice.
The separation is typically achieved using a gradient elution, where the composition of the mobile phase is varied over time to ensure the efficient elution of all components in the sample. A common mobile phase system consists of a mixture of acetonitrile (B52724) and water, often with the addition of a small percentage of an acid, such as formic acid, to improve peak shape and resolution. Detection is commonly performed using a UV detector, as the thiazole ring and carboxylate group are chromophoric. The wavelength of detection is selected based on the UV absorbance maximum of the compound.
Table 1: Illustrative HPLC Parameters for the Analysis of this compound
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Gas Chromatography is another essential technique for the analysis of "this compound," particularly for assessing its volatility and thermal stability, as well as for the separation of volatile impurities. Given its methyl ester form, the compound is generally amenable to GC analysis without the need for derivatization.
The separation in GC is achieved based on the differential partitioning of the analyte between a gaseous mobile phase (typically an inert gas like helium or nitrogen) and a liquid or solid stationary phase coated on the inside of a capillary column. A non-polar or mid-polar column, such as one with a 5% phenyl polysiloxane stationary phase, is often suitable for the analysis of such chlorinated heterocyclic compounds. A temperature-programmed analysis, where the column temperature is gradually increased, allows for the separation of compounds with a range of boiling points.
For detection, a mass spectrometer (MS) is frequently coupled with the GC system (GC-MS), providing not only quantitative data but also structural information through the mass spectrum of the analyte, which aids in its unequivocal identification.
Table 2: Representative GC-MS Parameters for the Analysis of this compound
| Parameter | Condition |
|---|---|
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Oven Temperature Program | Initial 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min |
| Transfer Line Temperature | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 50-400 |
Elemental Analysis and Microanalytical Techniques
Elemental analysis is a fundamental microanalytical technique used to determine the elemental composition of a pure organic compound. For "this compound," this analysis provides the percentage by mass of carbon (C), hydrogen (H), nitrogen (N), sulfur (S), and chlorine (Cl). The experimentally determined percentages are then compared with the theoretically calculated values based on its molecular formula (C₅H₃Cl₂NO₂S).
A close correlation between the found and calculated values provides strong evidence for the empirical formula of the compound and serves as a crucial indicator of its purity. Significant deviations may suggest the presence of impurities or residual solvents. This technique is typically performed using a dedicated elemental analyzer where the sample is combusted at a high temperature, and the resulting gases are quantitatively measured.
Table 3: Theoretical Elemental Composition of this compound (C₅H₃Cl₂NO₂S)
| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Percentage (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.01 | 5 | 60.05 | 26.33 |
| Hydrogen | H | 1.01 | 3 | 3.03 | 1.33 |
| Chlorine | Cl | 35.45 | 2 | 70.90 | 31.10 |
| Nitrogen | N | 14.01 | 1 | 14.01 | 6.15 |
| Oxygen | O | 16.00 | 2 | 32.00 | 14.03 |
| Sulfur | S | 32.07 | 1 | 32.07 | 14.07 |
| Total | 228.06 | 100.00 |
Computational and Theoretical Investigations of Methyl 2,5 Dichlorothiazole 4 Carboxylate
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the behavior of molecules from first principles. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure and other properties of a molecule.
The electronic structure of Methyl 2,5-dichlorothiazole-4-carboxylate is key to its reactivity. Molecular Orbital (MO) theory describes the distribution of electrons in a molecule, identifying the regions most likely involved in chemical reactions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron.
For this compound, the HOMO is expected to be localized primarily on the thiazole (B1198619) ring, particularly on the sulfur and nitrogen atoms, which possess lone pairs of electrons. The LUMO, conversely, is likely distributed over the π-system of the thiazole ring and the carbonyl group of the ester, which are electron-deficient centers. The energy gap between the HOMO and LUMO is a critical parameter that indicates the chemical reactivity and kinetic stability of the molecule. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and reactive. Theoretical calculations for similar thiazole derivatives suggest that the presence of electron-withdrawing chlorine atoms and the carboxylate group would lower the energy of both the HOMO and LUMO, potentially affecting the molecule's reactivity profile.
Table 1: Illustrative Frontier Molecular Orbital Energies for this compound
| Molecular Orbital | Energy (eV) | Description |
|---|---|---|
| HOMO | -7.5 | Primarily located on the thiazole ring (S and N atoms). |
| LUMO | -2.1 | Distributed over the C=N and C=C bonds of the thiazole ring and the C=O of the ester group. |
Note: The values in this table are illustrative and represent typical results from quantum chemical calculations for similar heterocyclic compounds.
Geometry optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, the thiazole ring is expected to be planar. The primary conformational flexibility arises from the rotation around the C-C bond connecting the ester group to the thiazole ring and the C-O bond of the methoxy (B1213986) group.
Computational studies would explore the potential energy surface by systematically rotating these bonds to identify the global minimum energy conformer. It is anticipated that the most stable conformation will have the carbonyl group of the ester oriented in a way that minimizes steric hindrance with the adjacent chlorine atom and maximizes electronic conjugation with the thiazole ring.
Table 2: Predicted Optimized Geometric Parameters for this compound
| Parameter | Bond/Angle | Predicted Value |
|---|---|---|
| Bond Length | C2-Cl | 1.72 Å |
| Bond Length | C5-Cl | 1.71 Å |
| Bond Length | C4-C(O) | 1.48 Å |
| Bond Length | C=O | 1.21 Å |
| Bond Angle | Cl-C2-N | 125.5° |
| Bond Angle | Cl-C5-S | 124.8° |
Note: These values are hypothetical and based on typical bond lengths and angles for similar functional groups derived from computational studies.
Vibrational frequency analysis is a computational technique that predicts the infrared (IR) and Raman spectra of a molecule. By calculating the second derivatives of the energy with respect to the atomic coordinates, the vibrational modes and their corresponding frequencies can be determined. These predicted spectra can be compared with experimental data to confirm the structure of the synthesized compound.
For this compound, characteristic vibrational frequencies are expected for the C=O stretch of the ester group, the C-Cl stretches, and various stretching and bending modes of the thiazole ring. The calculated frequencies are often scaled by an empirical factor to better match experimental values, accounting for anharmonicity and other systematic errors in the computational method.
Table 3: Predicted Vibrational Frequencies for Key Functional Groups of this compound
| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |
|---|---|---|
| C=O Stretch | Ester Carbonyl | 1725-1740 |
| C-O Stretch | Ester | 1200-1250 |
| C-Cl Stretch | Chloroalkane | 700-800 |
Note: The frequencies presented are illustrative and represent typical ranges for these functional groups.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a widely used computational method in quantum chemistry that models the electronic structure of many-body systems by focusing on the electron density rather than the complex many-electron wavefunction. DFT has proven to be a versatile and accurate tool for predicting a wide range of molecular properties.
DFT calculations, particularly using the Gauge-Including Atomic Orbital (GIAO) method, are highly effective for predicting Nuclear Magnetic Resonance (NMR) chemical shifts. mdpi.com By calculating the magnetic shielding tensors for each nucleus in the molecule, the chemical shifts can be predicted with a high degree of accuracy. nih.gov These predictions are invaluable for assigning peaks in experimental NMR spectra and for confirming the structure of novel compounds. nih.gov
For this compound, DFT would be used to predict the ¹H and ¹³C NMR chemical shifts. The chemical environment of each nucleus is unique, leading to distinct predicted shifts. For example, the methyl protons of the ester group would have a different chemical shift than any aromatic protons, and the carbon atoms of the thiazole ring would be distinguishable based on their bonding and proximity to the electronegative chlorine, nitrogen, and sulfur atoms.
Table 4: Predicted ¹³C and ¹H NMR Chemical Shifts (ppm) for this compound
| Atom | Predicted ¹³C Chemical Shift | Atom | Predicted ¹H Chemical Shift |
|---|---|---|---|
| C2 | 155.2 | O-CH₃ | 3.95 |
| C4 | 130.5 | ||
| C5 | 145.8 | ||
| C=O | 162.1 |
Note: The chemical shifts are hypothetical and are referenced against tetramethylsilane (B1202638) (TMS). These values are typical for the respective functional groups in similar chemical environments.
A significant application of DFT is the simulation of chemical reaction mechanisms. nih.gov By calculating the potential energy surface for a reaction, it is possible to identify the minimum energy pathways, locate transition states, and determine activation energies. soton.ac.uk This information provides a detailed understanding of the reaction kinetics and thermodynamics.
For this compound, DFT could be used to investigate various potential reactions, such as nucleophilic aromatic substitution at the chlorinated positions of the thiazole ring. The calculations would model the approach of a nucleophile, the formation of an intermediate complex (such as a Meisenheimer complex), the breaking of the C-Cl bond, and the formation of the final product. The computed energy barriers for these steps would help in predicting the feasibility and regioselectivity of such reactions. These theoretical studies can guide experimental efforts in designing synthetic routes and understanding the reactivity of this compound.
Molecular Dynamics Simulations for Intermolecular Interactions
Although specific molecular dynamics (MD) simulation studies for this compound are not documented, the principles of intermolecular forces and computational studies on related halogenated heterocycles allow for a theoretical prediction of its interaction patterns. The key structural features of the molecule—the dichlorinated thiazole ring and the methyl carboxylate group—are expected to govern its interactions in a condensed phase.
Halogen Bonding: A significant interaction anticipated for this molecule is halogen bonding. The chlorine atoms at the 2 and 5 positions of the thiazole ring are electron-rich and can act as halogen bond donors. This is a non-covalent interaction where the electrophilic region on the halogen atom (the σ-hole) interacts with a nucleophilic site on an adjacent molecule, such as the oxygen atom of the carbonyl group or the nitrogen atom of the thiazole ring. researchgate.netnih.govmdpi.com Computational studies on other halogenated organic molecules have demonstrated that these interactions can significantly influence crystal packing and molecular assembly. researchgate.netmdpi.comresearchgate.net For this compound, C–Cl···O and C–Cl···N interactions would be plausible, contributing to the stability of its solid-state structure.
Hydrogen Bonding and Dipole-Dipole Interactions: While the molecule itself lacks strong hydrogen bond donors, the carbonyl oxygen of the ester group can act as a hydrogen bond acceptor in the presence of suitable donor molecules, such as water or protic solvents. Furthermore, the molecule possesses a significant dipole moment due to the presence of electronegative chlorine, nitrogen, oxygen, and sulfur atoms. This would lead to prominent dipole-dipole interactions, which would play a crucial role in the orientation of molecules in a liquid or solid state.
The following table summarizes the potential intermolecular interactions for this compound based on studies of analogous compounds.
| Interaction Type | Potential Donor/Acceptor Sites | Expected Significance |
| Halogen Bonding | Donor: Cl atoms at C2, C5Acceptor: Carbonyl Oxygen, Thiazole Nitrogen | High |
| Dipole-Dipole | Polar C-Cl, C=O, C-N, C-S bonds | High |
| π–π Stacking | Thiazole Ring | Moderate |
| van der Waals | Entire Molecule | High |
In Silico Prediction of Structure-Reactivity Relationships
The chemical reactivity of this compound can be predicted using in silico methods, primarily through quantum chemical calculations like Density Functional Theory (DFT). These methods provide insights into the electronic structure of the molecule, which is fundamental to understanding its reactivity. mdpi.comresearchgate.net
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. For thiazole derivatives, the distribution and energy of these orbitals are heavily influenced by the substituents. nih.govacs.org
In this compound, the electron-withdrawing chlorine atoms and the methyl carboxylate group are expected to lower the energy of both the HOMO and LUMO levels compared to unsubstituted thiazole. A lower HOMO-LUMO energy gap generally implies higher chemical reactivity and lower kinetic stability. acs.org DFT calculations on similar substituted thiazoles show that the HOMO is often localized on the thiazole ring, while the LUMO can be distributed across the ring and the electron-withdrawing substituents. researchgate.net This suggests that the thiazole ring would be the likely site for electrophilic attack, while nucleophilic attack might be directed towards the carbon atoms attached to the chlorine atoms or the carbonyl carbon of the ester group.
Molecular Electrostatic Potential (MEP): A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. researchgate.net For this compound, the MEP map would likely show negative potential (red/yellow regions) around the electronegative oxygen, nitrogen, and chlorine atoms, indicating sites susceptible to electrophilic attack. Conversely, positive potential (blue regions) would be expected around the hydrogen atoms of the methyl group and potentially on the thiazole ring carbons, indicating sites for nucleophilic attack. Computational studies on halogenated compounds have shown that a region of positive electrostatic potential, known as the σ-hole, exists on the outer surface of the halogen atoms, which is responsible for halogen bonding. nih.gov
Reactivity Descriptors: Quantum chemical calculations can also be used to determine various reactivity descriptors, as shown in the table below. These parameters, derived from the HOMO and LUMO energies, provide a quantitative measure of the molecule's reactivity. mdpi.com
| Descriptor | Formula | Interpretation | Predicted Influence of Substituents |
| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. | Increased by electron-withdrawing groups. |
| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. | Increased by electron-withdrawing groups. |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. | Influenced by the HOMO-LUMO gap. |
| Electronegativity (χ) | χ = (I + A) / 2 | Power to attract electrons. | Increased by electronegative substituents. |
| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of electrophilic character. | Expected to be significant due to electron-withdrawing groups. |
The presence of two chlorine atoms and a methyl carboxylate group on the thiazole ring suggests that this compound is a relatively electron-deficient system with a high potential for electrophilic reactivity. researchgate.net
Methyl 2,5 Dichlorothiazole 4 Carboxylate As a Versatile Synthetic Building Block
Role in the Construction of Complex Heterocyclic Systems
The structure of Methyl 2,5-dichlorothiazole-4-carboxylate, featuring two reactive halogen sites, makes it a plausible precursor for the synthesis of more complex, fused heterocyclic systems. Thiazoles are a core component of many biologically active molecules, and functionalized thiazoles serve as key intermediates in medicinal chemistry.
Key Reactions and Potential Applications:
Nucleophilic Aromatic Substitution (SNAr): The chlorine atoms on the thiazole (B1198619) ring are susceptible to displacement by various nucleophiles. The C2 and C5 positions of the thiazole ring have different electronic densities, potentially allowing for regioselective substitution under controlled conditions. This reactivity allows for the introduction of diverse functional groups, such as amines, thiols, or alkoxides.
Cross-Coupling Reactions: The chloro substituents can participate in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck, Sonogashira). This enables the formation of carbon-carbon or carbon-heteroatom bonds, effectively "stitching" the thiazole core to other molecular fragments to build intricate molecular architectures. For instance, coupling with boronic acids (Suzuki reaction) can introduce aryl or heteroaryl groups.
Annulation Reactions: The ester and chloro groups can be used in cyclization or annulation reactions to form fused bicyclic or polycyclic systems, such as thiazolo[5,4-b]pyridines or other related heterocycles of medicinal interest.
A summary of potential transformations for building complex heterocycles is presented below:
| Reaction Type | Reagent/Catalyst | Potential Product |
| Nucleophilic Substitution | Amines, Thiols, Alkoxides | Substituted aminothiazoles, thio-ethers, or alkoxythiazoles |
| Suzuki Coupling | Arylboronic acids, Pd catalyst | Aryl-substituted thiazoles |
| Sonogashira Coupling | Terminal alkynes, Pd/Cu catalyst | Alkynyl-substituted thiazoles |
| Buchwald-Hartwig Amination | Amines, Pd catalyst | N-Aryl or N-Alkyl aminothiazoles |
Utility in the Synthesis of Advanced Organic Intermediates
Beyond constructing complex ring systems, this compound serves as a scaffold for creating advanced organic intermediates. These intermediates can then be carried forward in multi-step syntheses.
The differential reactivity of the functional groups is key to its utility:
Selective Halogen Substitution: One chlorine atom might be selectively replaced under specific conditions, leaving the other for subsequent transformations. This stepwise functionalization is crucial for building complexity in a controlled manner.
Modification of the Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, other esters, or acid chlorides. It can also be reduced to a primary alcohol.
Contribution to Diversification of Chemical Libraries for Material Science Applications
The thiazole ring is a known component in materials science, particularly in the field of organic electronics and dyes, due to its electronic properties and rigid structure. This compound can serve as a foundational scaffold for generating libraries of novel compounds for screening in material science applications.
By applying the reactions mentioned previously (e.g., SNAr, cross-coupling), a wide array of derivatives can be systematically synthesized. The introduction of different aromatic, heteroaromatic, or electron-donating/withdrawing groups can fine-tune the electronic and photophysical properties of the resulting molecules. This approach allows for the creation of a diverse chemical library to explore structure-property relationships for applications such as:
Organic Dyes: Thiazole-containing azo dyes are known, and derivatization can lead to new colorimetric sensors or pigments.
Organic Semiconductors: Extended π-conjugated systems built upon the thiazole core could be investigated for their charge-transport properties in organic field-effect transistors (OFETs) or organic photovoltaics (OPVs).
Fluorescent Probes: Functionalization with fluorogenic groups could yield novel probes for chemical or biological sensing.
Strategic Use in Multi-Step Total Synthesis
In the context of total synthesis of complex natural products or pharmaceuticals, a versatile building block must offer robust and predictable reactivity. While specific examples of this compound in a completed total synthesis are not prominently reported, its potential lies in its role as a highly functionalized five-membered heterocycle.
Its strategic value would include:
Orthogonal Reactivity: The ability to selectively react one functional group (e.g., a chlorine atom) while leaving others (the second chlorine, the ester) intact for later steps is a hallmark of a useful synthetic building block. This "orthogonal" control prevents the need for extensive protecting group chemistry, streamlining the synthetic route.
Introduction of a Key Heterocycle: In syntheses targeting molecules that contain a substituted thiazole moiety (found in many natural products like bleomycin or epothilone), this compound could serve as an efficient starting point, providing the core ring with handles for further elaboration.
The strategic application in a hypothetical total synthesis might involve an initial coupling reaction at one of the chloro positions to attach the thiazole to a larger fragment, followed by modification of the ester, and a final-stage cyclization or coupling reaction at the remaining chloro position to complete the target's carbon skeleton.
Future Research Directions and Emerging Trends
Development of Novel and Efficient Synthetic Methodologies
The synthesis of highly substituted and functionalized thiazoles like Methyl 2,5-dichlorothiazole-4-carboxylate often requires multi-step procedures that can be inefficient and generate significant waste. A primary focus of future research is the development of more streamlined and effective synthetic routes. Traditional methods such as the Hantzsch thiazole (B1198619) synthesis, while foundational, are often limited by harsh reaction conditions and the availability of starting materials. researchgate.netnih.gov
Current research is actively exploring one-pot, multi-component reactions that allow for the construction of complex thiazole rings from simple precursors in a single step. slideshare.net These approaches enhance efficiency by minimizing intermediate isolation and purification steps. Furthermore, the development of novel catalytic systems, including those based on transition metals, is enabling milder reaction conditions and improved yields. organic-chemistry.org For a compound like this compound, future synthetic strategies might involve the direct and selective chlorination of a pre-formed thiazole-4-carboxylate scaffold using advanced halogenating agents.
Table 1: Comparison of Traditional and Modern Synthetic Approaches for Thiazoles
| Feature | Traditional Synthesis (e.g., Hantzsch) | Modern Synthetic Methodologies |
| Complexity | Often multi-step | Frequently one-pot or domino reactions. organic-chemistry.org |
| Reagents | Can require harsh reagents and conditions | Utilizes milder reagents and catalysts. |
| Efficiency | Lower atom economy, more waste | Higher atom economy, reduced waste. |
| Versatility | Can be limited in substrate scope | Broader substrate scope and functional group tolerance. |
Exploration of Underexplored Reaction Pathways and Selectivities
The reactivity of the thiazole ring is well-established, with electrophilic substitution typically occurring at the C5 position, which is slightly electron-rich. pharmaguideline.com However, the presence of two chlorine atoms and a methyl carboxylate group in this compound significantly alters the electronic landscape of the molecule. The electron-withdrawing nature of these substituents deactivates the ring towards traditional electrophilic attack.
Future research will likely focus on exploring less conventional reaction pathways. This includes leveraging the halogen substituents for cross-coupling reactions, such as Suzuki, Stille, or Heck couplings, to introduce new carbon-carbon bonds at the 2 and 5 positions. The selective functionalization of one chloro-substituent over the other will be a significant area of investigation, potentially achieved through careful control of reaction conditions or the use of specialized catalysts. Nucleophilic aromatic substitution (SNAr) reactions, where the chlorine atoms are displaced by nucleophiles, also present a promising avenue for derivatization. pharmaguideline.com
Application of Machine Learning and AI in Predicting Reactivity and Synthesis
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize synthetic chemistry. chemistrysteps.com These computational tools can analyze vast datasets of chemical reactions to identify patterns and predict the outcomes of new transformations. For a molecule like this compound, ML models could be employed to:
Predict Reactivity: AI algorithms can predict the most likely sites of reaction and the products of various transformations, guiding experimental design.
Optimize Reaction Conditions: Machine learning can help in optimizing reaction parameters such as temperature, solvent, and catalyst to maximize yield and minimize byproducts.
Propose Novel Synthetic Routes: Retrosynthesis programs powered by AI can suggest novel and efficient pathways for the synthesis of complex target molecules.
While still an emerging field, the application of AI holds the potential to significantly accelerate the discovery and development of new thiazole derivatives by reducing the need for extensive trial-and-error experimentation. sigmaaldrich.comresearchgate.net
Design of Green and Sustainable Synthetic Protocols for Thiazole Derivatives
The principles of green chemistry are increasingly influencing the design of synthetic processes. The chemical industry is moving towards more environmentally benign methods that reduce waste, minimize the use of hazardous substances, and improve energy efficiency. researchgate.netslideshare.netpharmaguideline.com For the synthesis of thiazole derivatives, this translates to several key areas of research:
Use of Greener Solvents: Replacing traditional volatile organic compounds (VOCs) with more sustainable alternatives like water, ionic liquids, or deep eutectic solvents.
Development of Recyclable Catalysts: Designing heterogeneous catalysts that can be easily separated from the reaction mixture and reused, reducing waste and cost. slideshare.net
Microwave and Ultrasound-Assisted Synthesis: Utilizing alternative energy sources to accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter times. researchgate.netslideshare.net
The development of sustainable protocols for the synthesis and modification of compounds like this compound will be crucial for their potential large-scale application and will contribute to a more environmentally responsible chemical industry. orgsyn.org
Q & A
Q. What are the optimal synthetic routes and purification methods for Methyl 2,5-dichlorothiazole-4-carboxylate?
Methodological Answer:
- Synthesis : A common approach involves refluxing precursors in polar aprotic solvents like DMSO or ethanol. For example, analogous thiazole derivatives are synthesized via hydrazide cyclization under reflux (18–24 hours), followed by distillation under reduced pressure .
- Purification : Crude products are typically precipitated by pouring the reaction mixture into ice water, stirred for 12 hours, filtered, and recrystallized using water-ethanol mixtures to achieve high purity (e.g., 65% yield with m.p. 141–143°C for similar compounds) .
Q. How can spectroscopic and crystallographic data validate the structure of this compound?
Methodological Answer:
- Spectroscopy : Use -NMR and -NMR to confirm substituent positions and ester functionality. For example, analogous compounds like ethyl 2,5-dichlorothiazole-4-carboxylate (CHClNOS) are characterized via molecular weight (226.08 g/mol) and CAS registry numbers .
- Crystallography : Refine single-crystal X-ray diffraction data using SHELXL for small-molecule structures or Mercury CSD 2.0 for visualizing hydrogen-bonding networks and packing motifs .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the molecular geometry of this compound derivatives?
Methodological Answer:
- Data Collection : Use high-resolution synchrotron radiation for twinned crystals. SHELXTL (Bruker AXS) or WinGX suites are recommended for data processing and refinement. For example, SHELXL accommodates anisotropic displacement parameters for chlorine atoms, critical for accurate bond-length analysis .
- Validation : Cross-check geometric parameters (e.g., C–Cl bond lengths) against databases like the Cambridge Structural Database (CSD) using Mercury’s packing similarity tool .
Q. What computational methods predict hydrogen-bonding patterns in this compound crystals?
Methodological Answer:
- Graph Set Analysis : Apply Etter’s formalism to categorize hydrogen bonds (e.g., motifs) using Mercury CSD. For example, analyze donor-acceptor distances (< 3.5 Å) and angles (> 120°) to classify interactions .
- Energy Frameworks : Use CrystalExplorer to model lattice energies and identify dominant interactions (e.g., Cl···Cl vs. C=O···H contacts) .
Q. How can researchers assess the biological activity of this compound derivatives?
Methodological Answer:
- In Vitro Assays : Test derivatives against bacterial/fungal strains using agar diffusion (MIC assays). For example, triazole and oxadiazole analogs are synthesized via coupling with active pharmacophores (e.g., 4-methoxyphenol) and evaluated for antimicrobial activity .
- Structure-Activity Relationships (SAR) : Correlate substituent effects (e.g., electron-withdrawing Cl groups) with bioactivity using regression models. PubChem data (e.g., 3,5-dichloro-4-hydroxybenzoic acid) provide reference bioactivity profiles .
Q. What strategies mitigate synthetic challenges in preparing this compound analogs?
Methodological Answer:
- Regioselective Chlorination : Optimize reaction conditions (e.g., SOCl/DMF catalyst) to favor 2,5-dichloro substitution over competing sites. For example, ethyl 2-(4-butoxy-3-cyanophenyl)-4-methylthiazole-5-carboxylate is synthesized via stepwise functionalization .
- Stability Testing : Monitor decomposition under thermal stress (TGA/DSC) and acidic/basic hydrolysis (HPLC) to identify labile groups (e.g., ester linkages) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







